1-Methyl-5-nitro-1H-indazole
Overview
Description
1-Methyl-5-nitro-1H-indazole is a chemical compound with the molecular formula C8H7N3O2 . It is used in the preparation of Hydrazone compounds having (Hetero)aryl group at terminal Amine group for treating tau protein-associated disease .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in medicinal chemistry. Various methods have been developed for the synthesis of these compounds . For instance, one method involves the preparation of arylhydrazones from acetophenone or benzaldehyde substituted by fluorine at C2 and nitro at C5, followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . In the crystal structure, weak inter-molecular C-H⋯O and C-H⋯N hydrogen bonding is present .
Chemical Reactions Analysis
Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds. They consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases. The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .
Physical And Chemical Properties Analysis
1-Methyl-5-nitro-1H-indazole has a molecular weight of 177.16 g/mol . It has a topological polar surface area of 63.6 Ų and a complexity of 216 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .
Scientific Research Applications
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Medicinal Chemistry
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Methods : The synthesis of these compounds involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results : Several recently marketed drugs contain the indazole structural motif .
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Pharmaceuticals
- Application : Indazole derivatives are used in the development of drugs for the treatment of various diseases .
- Methods : The synthesis of indazole derivatives involves various methods, including the use of transition metal catalysts .
- Results : Drugs like niraparib and pazopanib, which contain the indazole nucleus, have been widely used for the treatment of various cancers .
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Anti-Inflammatory Agents
- Application : Indazoles have been used as anti-inflammatory agents .
- Methods : A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models .
- Results : Certain indazole derivatives, such as 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole, showed high anti-inflammatory activity along with minimum ulcerogenic potential .
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Antimicrobial Agents
- Application : Indazoles have shown antimicrobial properties .
- Methods : The synthesis of these compounds involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .
- Results : Several indazole derivatives have shown promising results in inhibiting the growth of various microbes .
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Anti-HIV Agents
- Application : Indazoles have been used in the development of anti-HIV drugs .
- Methods : The synthesis of these compounds involves various methods, including the use of transition metal catalysts .
- Results : Certain indazole derivatives have shown potential in inhibiting the replication of the HIV virus .
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Hypoglycemic Agents
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Antiproliferative Agents
- Application : Indazoles have been used as antiproliferative agents .
- Methods : Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities .
- Results : These compounds showed promising results against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
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Antiarrhythmic Agents
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Antifungal Agents
- Application : Indazoles have been used in the development of antifungal drugs .
- Methods : The synthesis of these compounds involves various methods, including the use of transition metal catalysts .
- Results : Certain indazole derivatives have shown potential in inhibiting the growth of various fungi .
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Phosphoinositide 3-Kinase δ Inhibitors
- Application : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Methods : The synthesis of these compounds involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .
- Results : Certain indazole derivatives have shown potential in treating respiratory diseases .
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Antidepressant Agents
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Antihypertensive Agents
- Application : Indazoles have been used in the development of antihypertensive drugs .
- Methods : The synthesis of these compounds involves various methods, including the use of transition metal catalysts .
- Results : Certain indazole derivatives have shown potential in controlling high blood pressure .
Safety And Hazards
properties
IUPAC Name |
1-methyl-5-nitroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPMRMBDPINHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299624 | |
Record name | 1-Methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitro-1H-indazole | |
CAS RN |
5228-49-9 | |
Record name | 1-Methyl-5-nitroindazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5228-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 131656 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005228499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5228-49-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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